3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid
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Overview
Description
3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid is a chemical compound with the molecular formula C12H13N2O2S . It has a molecular weight of 249.31 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13N2O2S/c13-9-7-5-6-3-1-2-4-8(6)14-11(7)17-10(9)12(15)16/h5,17H,1-4,13H2,(H,15,16) . This code provides a textual representation of the molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 249.31 . The storage temperature is 28 C .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have developed new heterocyclic derivatives starting from compounds similar to 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid. For instance, Datoussaid et al. (2012) achieved the synthesis of 2-Aryl-9-chloro-5,6,7,8-tetrahydrothieno[3,2-b]quinoline derivatives and 5-arylthieno[3,2-d][1,3]thiazol-2-amine derivatives in good yields, highlighting their potential for diverse applications in chemical synthesis (Datoussaid et al., 2012).
Photophysical Properties Study
Padalkar and Sekar (2014) explored the photophysical properties of azole-quinoline-based fluorophores synthesized from reactions involving components related to this compound. Their study indicated that the compounds exhibited dual emissions and a large Stokes' shift, suggesting their utility in materials science and as fluorescent probes (Padalkar & Sekar, 2014).
Hydrogen Bonding and Polymorphism Study
Podjed and Modec (2022) conducted a structural study on amino alcohol salts with quinaldinate, derived from reactions involving quinoline-2-carboxylic acid. This research provides insights into the hydrogen bonding and polymorphism of such compounds, which can influence their physical properties and applications in material science (Podjed & Modec, 2022).
Synthesis of Fused Quinoline Heterocycles
Mekheimer et al. (2005) reported the synthesis of novel perianellated tetracyclic heteroaromatics starting from ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, demonstrating the versatility of thieno[2,3-b]quinoline derivatives in creating complex molecular architectures for potential applications in pharmaceuticals and organic materials (Mekheimer et al., 2005).
Mechanism of Action
Mode of Action
It is known that the compound is a fluorescent molecule , which suggests it may interact with its targets through fluorescence-based mechanisms.
Biochemical Pathways
It has been reported that a similar compound, 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile, induces differentiation in pc12 cells , suggesting that it may influence cell differentiation pathways.
Result of Action
As mentioned earlier, a similar compound has been shown to induce differentiation in PC12 cells , suggesting potential cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of different dosages of 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Properties
IUPAC Name |
3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-9-7-5-6-3-1-2-4-8(6)14-11(7)17-10(9)12(15)16/h5H,1-4,13H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKHXXVKKOXGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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